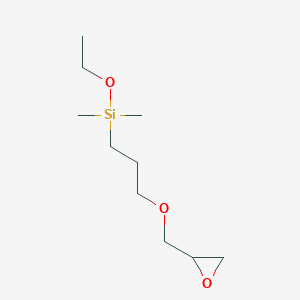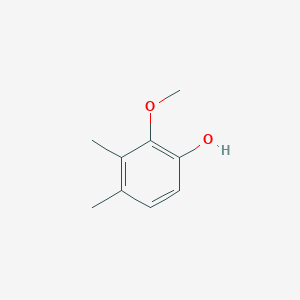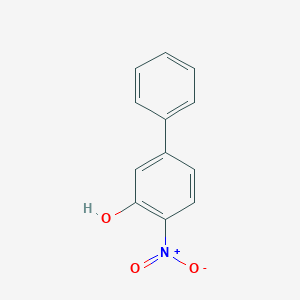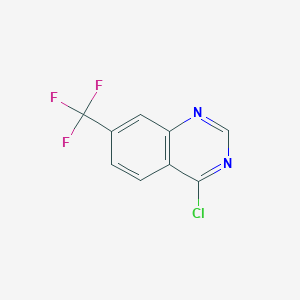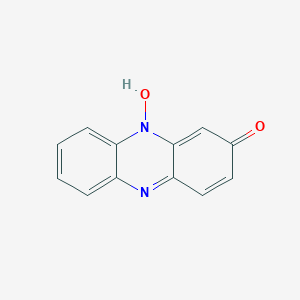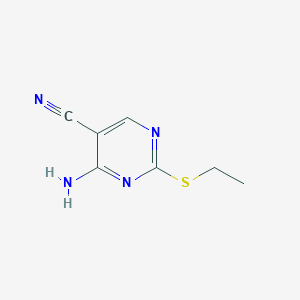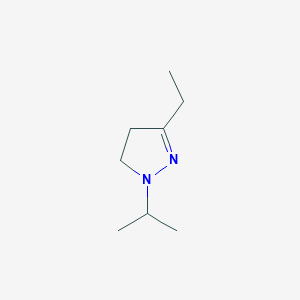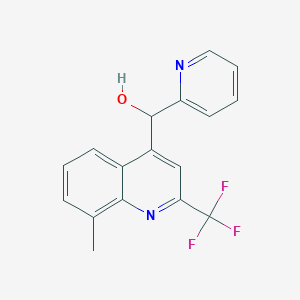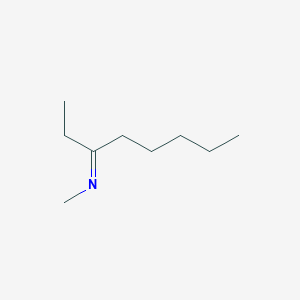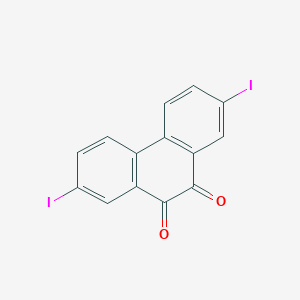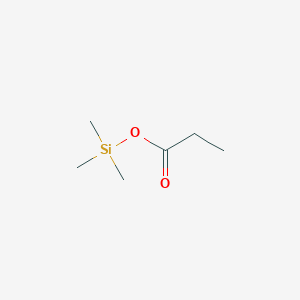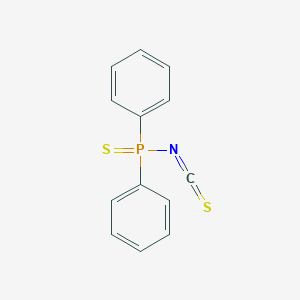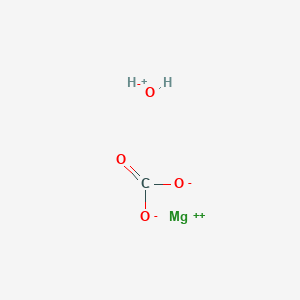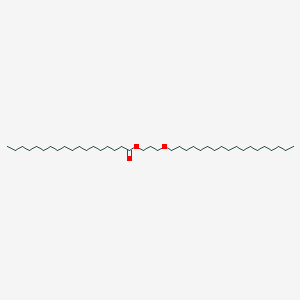
3-Octadecoxypropyl octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Octadecoxypropyl octadecanoate, also known as OPO, is a synthetic lipid that has gained attention in the scientific community due to its unique properties and potential applications. OPO is a non-toxic, biocompatible, and stable compound that can be easily synthesized in the laboratory.
Mecanismo De Acción
3-Octadecoxypropyl octadecanoate is believed to work by forming a stable monolayer at the air-water interface, which can enhance the solubility and absorption of hydrophobic compounds. This compound has also been shown to interact with cell membranes, leading to changes in membrane fluidity and permeability.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to improve lipid absorption and bone mineralization. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Octadecoxypropyl octadecanoate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also non-toxic and biocompatible, making it suitable for use in biological systems. However, this compound has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several areas of future research for 3-Octadecoxypropyl octadecanoate. One area of interest is the development of this compound-based drug delivery systems for the treatment of various diseases. Another area of research is the use of this compound as a potential ingredient in functional foods and nutraceuticals. Further studies are also needed to better understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a synthetic lipid that has potential applications in various fields of scientific research. This compound can be easily synthesized in the laboratory and has several advantages for use in lab experiments. This compound has been shown to have several biochemical and physiological effects and has potential applications in drug delivery, infant formula, and food preservation. Further studies are needed to better understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
3-Octadecoxypropyl octadecanoate can be synthesized using a simple two-step process. The first step involves the synthesis of octadecyl alcohol, which is then reacted with propylene oxide to form 3-octadecoxypropyl alcohol. In the second step, 3-octadecoxypropyl alcohol is reacted with octadecanoic acid to form this compound. The purity of this compound can be improved by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
3-Octadecoxypropyl octadecanoate has potential applications in various fields of scientific research. In the field of drug delivery, this compound can be used as a carrier for hydrophobic drugs due to its lipophilic nature. This compound has also been studied as a potential ingredient in infant formula due to its ability to enhance fat absorption and improve bone health. In addition, this compound has been shown to have antimicrobial properties, making it a potential candidate for use in food preservation.
Propiedades
Número CAS |
17367-40-7 |
|---|---|
Fórmula molecular |
C39H78O3 |
Peso molecular |
595 g/mol |
Nombre IUPAC |
3-octadecoxypropyl octadecanoate |
InChI |
InChI=1S/C39H78O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-41-37-34-38-42-39(40)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
Clave InChI |
UEPBHZUOSOIJFU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCCCOC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCCCOC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



